Isometheptene monomucate
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Overview
Description
Isometheptene monomucate is a sympathomimetic amine known for its vasoconstrictive properties, which means it causes the narrowing of blood vessels. This compound is often used in the treatment of migraines and tension headaches . It is typically found in combination with other agents such as paracetamol and dichloralphenazone in medications like Amidrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isometheptene monomucate is synthesized through the reaction of isometheptene with mucic acid (galactaric acid). The reaction involves the formation of a salt between the amine group of isometheptene and the carboxylic acid groups of mucic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves the precise control of reaction conditions to ensure high yield and purity. The process typically includes the dissolution of isometheptene in a suitable solvent, followed by the addition of mucic acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Isometheptene monomucate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Isometheptene monomucate has a wide range of scientific research applications, including:
Mechanism of Action
Isometheptene monomucate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors on the surface of smooth muscle cells, leading to the release of epinephrine and norepinephrine. This interaction triggers a signal transduction cascade that results in increased intracellular calcium levels, causing smooth muscle contraction and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.
Methylhexanamine: A compound with similar stimulant effects.
Tuaminoheptane: Another compound used for its vasoconstrictive properties.
Uniqueness
Isometheptene monomucate is unique due to its specific combination of vasoconstrictive properties and its use in combination therapies for migraines and tension headaches. Unlike some of its counterparts, it is often used in combination with other agents to enhance its therapeutic effects .
Properties
CAS No. |
5984-51-0 |
---|---|
Molecular Formula |
C15H29NO8 |
Molecular Weight |
351.39 g/mol |
IUPAC Name |
N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |
InChI Key |
HZEDCQLNSYIOTE-OPDGLEOBSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
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